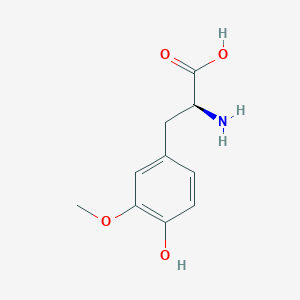

3-methoxy-L-tyrosine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDUUKDQEHURQC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315157 | |

| Record name | 3-Methoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-48-1 | |

| Record name | 3-Methoxy-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methyldopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-METHYLDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3O7J20DWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 3 Methoxy L Tyrosine

Relation to Catecholamine Synthesis and Regulation

3-Methoxy-L-tyrosine, also known as 3-O-Methyl-DOPA, is a derivative of the amino acid tyrosine and plays a role in metabolic pathways related to catecholamine synthesis and regulation. Catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), are crucial neurotransmitters and hormones involved in various physiological processes such as stress response, mood regulation, and alertness sriramchem.com.

Impact on Dopamine Production and Regulation

This compound is recognized as a metabolite of L-DOPA (3,4-dihydroxyphenylalanine), a key precursor in dopamine synthesis sriramchem.comhmdb.casigmaaldrich.commedchemexpress.com. It is formed through the action of catechol O-methyltransferase (COMT) on L-DOPA medchemexpress.comcreative-proteomics.com. While not a direct substrate or inhibitor of L-amino acid decarboxylase (the enzyme that converts L-DOPA to dopamine), this compound is considered a biochemical marker associated with deficiencies in aromatic L-amino acid decarboxylase (AADC), an enzyme critical for serotonin (B10506) and dopamine biosynthesis hmdb.ca. Research suggests that this compound may support dopamine production and regulation, potentially influencing mood and cognitive functions sriramchem.com. The broader amino acid L-tyrosine is the initial precursor for dopamine synthesis, being converted to L-DOPA by tyrosine hydroxylase (TH), which is the rate-limiting step in catecholamine synthesis creative-proteomics.comamegroups.orgnih.govcvpharmacology.comontosight.ai.

Influence on Norepinephrine and Epinephrine Synthesis

The synthesis of norepinephrine and epinephrine also originates from tyrosine, proceeding through dopamine as an intermediate creative-proteomics.comamegroups.orgcvpharmacology.comresearchgate.net. Dopamine is converted to norepinephrine by dopamine-β-hydroxylase (DBH), and norepinephrine is subsequently methylated to epinephrine by phenylethanolamine-N-methyltransferase (PNMT) amegroups.orgcvpharmacology.comresearchgate.net. While direct mechanistic links are still being explored, this compound, as a metabolite within the catecholamine pathway, is understood to potentially influence the synthesis of these neurotransmitters sriramchem.com. Studies on L-tyrosine itself have shown that elevated levels can increase catecholamine metabolism and efflux, impacting dopamine and norepinephrine levels nih.gov. Furthermore, this compound's role as a metabolite of L-DOPA, which is upstream of norepinephrine and epinephrine synthesis, positions it within the regulatory network of these catecholamines creative-proteomics.comontosight.ai.

Engineered Biosynthesis and Biotechnological Approaches

The production of specific tyrosine derivatives, including this compound, can be achieved through engineered biological systems, leveraging enzymes like Tyrosine Phenol (B47542) Lyase (TPL) and microbial fermentation processes.

Tyrosine Phenol Lyase (TPL) Variants for 3-Substituted Tyrosine Analogues

Tyrosine phenol lyase (TPL) is an enzyme that naturally catalyzes the reversible β-elimination of L-tyrosine into phenol, pyruvate, and ammonia (B1221849) researchgate.netirb.hruga.edu. This enzymatic reaction is also capable of the reverse synthesis, forming tyrosine and its derivatives from phenol precursors, pyruvate, and ammonia researchgate.netirb.hr. Wild-type TPL exhibits a narrow substrate spectrum, limiting its ability to produce a wide range of tyrosine analogues researchgate.net. However, through structure-guided, site-directed mutagenesis, engineered TPL variants have been developed with altered substrate specificities, enabling the efficient synthesis of various 3-substituted tyrosine derivatives researchgate.netirb.hr.

These engineered TPL variants can utilize different phenol derivatives as substrates to produce corresponding tyrosine analogues. For instance, engineered TPL variants have demonstrated the ability to synthesize this compound from o-methoxyphenol (guaiacol) researchgate.netirb.hr. Other examples of tyrosine analogues synthesized using TPL, often with engineered variants, include:

| Phenol Derivative | Synthesized Tyrosine Analogue | Enzyme Variant (if specified) |

| Phenol | L-Tyrosine | Wild-type TPL |

| o-Cresol | 3-Methyl-L-tyrosine | Engineered TPL (e.g., M379V) |

| o-Methoxyphenol | This compound | Engineered TPL (e.g., M379V) |

| o-Chlorophenol | 3-Chloro-L-tyrosine | Engineered TPL (e.g., M379V) |

| 2-Fluorophenol | 2-Fluoro-L-tyrosine | Engineered TPL |

| 3-Fluorophenol | 3-Fluoro-L-tyrosine | Engineered TPL |

| 2-Chlorophenol | 2-Chloro-L-tyrosine | Engineered TPL |

| 3-Bromophenol | 3-Bromo-L-tyrosine | Engineered TPL |

| 2-Bromophenol | 2-Bromo-L-tyrosine | Engineered TPL |

| 2-Iodophenol | 2-Iodo-L-tyrosine | Engineered TPL |

| 2-Methoxyphenol | 2-Methoxy-L-tyrosine | Engineered TPL |

These biocatalytic approaches offer advantages such as high specificity, mild reaction conditions, and environmental friendliness compared to traditional chemical synthesis researchgate.netgoogle.com.

Microbial Fermentation for Tyrosine Derivative Production

Microbial fermentation, particularly using genetically engineered strains of bacteria like Escherichia coli and Corynebacterium glutamicum, is a well-established biotechnological approach for the production of amino acids, including tyrosine and its derivatives scilit.comx-mol.netnih.govnih.govresearchgate.net. These microorganisms can be metabolically engineered to enhance the production of target compounds by optimizing metabolic pathways, eliminating feedback inhibition, and increasing precursor supply scilit.comx-mol.netnih.govresearchgate.net.

While specific industrial fermentation processes for this compound are not detailed in the provided search results, the general principle applies. Microbes can be engineered to produce various tyrosine derivatives, such as resveratrol, levodopa, p-coumaric acid, and others, using tyrosine as a primary raw material or by modifying the native tyrosine biosynthesis pathway scilit.comx-mol.netnih.govresearchgate.net. For example, engineered E. coli strains have achieved high yields of L-tyrosine, with one report detailing production of 92.5 g/L with a yield of 0.266 g/g glucose nih.gov. The development of robust microbial platforms for producing a wide array of aromatic compounds, including tyrosine derivatives, is an active area of research, offering sustainable alternatives to chemical synthesis scilit.comx-mol.netnih.govresearchgate.net.

Compound List:

this compound

L-Tyrosine

L-DOPA (3,4-dihydroxyphenylalanine)

Dopamine

Norepinephrine

Epinephrine

Phenol

o-Cresol

o-Methoxyphenol

o-Chlorophenol

2-Fluorophenol

3-Fluorophenol

2-Chlorophenol

3-Bromophenol

2-Bromophenol

2-Iodophenol

2-Methoxyphenol

3-Methyl-L-tyrosine

this compound

3-Chloro-L-tyrosine

2-Fluoro-L-tyrosine

2-Chloro-L-tyrosine

3-Bromo-L-tyrosine

2-Bromo-L-tyrosine

2-Iodo-L-tyrosine

2-Methoxy-L-tyrosine

Biological Roles and Functional Implications of 3 Methoxy L Tyrosine

Interactions with Neurotransmitter Systems

3-Methoxy-L-tyrosine actively engages with critical neurotransmitter systems, primarily influencing dopaminergic functions through several distinct mechanisms.

This compound is intricately involved in the modulation of dopaminergic pathways, largely due to its status as a major metabolite of L-DOPA. sriramchem.comsigmaaldrich.com The conversion of L-DOPA to this compound is a key metabolic step catalyzed by COMT. wikipedia.orgwikipedia.org This process is in competition with the conversion of L-DOPA to dopamine (B1211576), making this compound a crucial factor in the availability and efficacy of L-DOPA-based treatments. Research indicates that this compound can inhibit the astrocyte-mediated protective effects that L-DOPA confers upon dopaminergic neurons. medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com Studies have shown that in mixed cultures of mesencephalic neurons and striatal astrocytes, this compound counteracts the neuroprotective influence of L-DOPA. medchemexpress.com

Table 1: Research Findings on Dopaminergic Pathway Modulation

| Study Focus | Model System | Key Finding | Reference |

| Astrocyte-mediated neuroprotection | Mixed culture of mesencephalic neurons and striatal astrocytes | 3-O-Methyldopa (10-100 μM) inhibits the protective effect of L-DOPA on dopaminergic neurons. | medchemexpress.com |

| L-DOPA Metabolism | In vivo (Parkinson's disease patients) | 3-O-Methyldopa accumulates in plasma and brain due to a longer half-life than L-DOPA. | wikipedia.orgnih.gov |

| COMT Inhibition | Clinical studies | Inhibitors like entacapone (B1671355) reduce 3-O-Methyldopa levels, increasing L-DOPA's bioavailability. | wikipedia.org |

Investigations have demonstrated that this compound exerts an inhibitory effect on the release of dopamine. wikipedia.org Specifically, studies using rat striatal slices have shown that this compound can suppress the release of dopamine, which is a critical aspect of its pharmacodynamic profile. nih.gov This inhibitory action suggests that the accumulation of this compound could potentially dampen the therapeutic effects of L-DOPA by reducing the amount of dopamine released in the striatum.

A significant aspect of this compound's biological function is its ability to compete with L-DOPA for transport across the blood-brain barrier (BBB). wikipedia.org It is well-documented that this compound competitively inhibits the transport of L-DOPA into the brain. nih.govchemsrc.com This competition arises because both molecules likely utilize the same large neutral amino acid transporter system. However, some research presents a more nuanced view. A study conducted on cynomolgus monkeys using positron emission tomography (PET) found that plasma concentrations of this compound, equivalent to those in patients on chronic L-DOPA therapy, did not alter the rate of blood-brain transfer of a labeled L-DOPA analog (6-[18F]fluorodopa). nih.gov This finding suggests that under typical therapeutic conditions, the inhibitory effect on transport may not be as significant as previously thought. nih.gov

This compound has been shown to affect the uptake of amino acids in the striatum. One of its noted effects is the inhibition of the striatal uptake of tyrosine. wikipedia.orgnih.gov Furthermore, research has demonstrated that this compound inhibits the uptake of L-DOPA into astrocytes. nih.gov This is significant because astrocytes play a role in the neuroprotective effects of L-DOPA. By hindering L-DOPA uptake into these glial cells, this compound may diminish the supportive functions that astrocytes provide to dopaminergic neurons. nih.gov In contrast, other studies have shown that increasing the availability of L-tyrosine can elevate the levels of dopamine metabolites in the striatum, highlighting the complex interplay of these amino acids in brain catecholamine metabolism. nih.gov

Neurobiological and Neurological Effects

The influence of this compound extends to broader neurobiological and neurological effects, including a debated role in neuroprotection.

The role of this compound in neuroprotection is a subject of conflicting reports in scientific literature. Some studies suggest that the compound possesses inherent neuroprotective and antidepressant activities. medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com It has been investigated for its potential antioxidant properties which may contribute to neuroprotection. ontosight.ai

Conversely, a substantial body of evidence indicates that this compound may have effects that are contrary to neuroprotection, particularly in the context of L-DOPA therapy. The primary finding in this area is that this compound inhibits the astrocyte-mediated neuroprotective effects of L-DOPA on dopaminergic neurons. nih.govmedchemexpress.commedchemexpress.com Studies have shown that by inhibiting L-DOPA uptake into astrocytes, this compound also reduces the release of glutathione (B108866) (GSH), a key antioxidant, from these cells, thereby counteracting L-DOPA's protective mechanisms. nih.gov These findings suggest that rather than being directly neuroprotective, this compound may interfere with the neuroprotective pathways activated by L-DOPA. nih.gov

Table 2: Summary of Neurobiological Effects

| Effect | Observation | Implication | Reference(s) |

| Astrocyte-Mediated Neuroprotection | Inhibits L-DOPA's protective effect on dopaminergic neurons. | May counteract the therapeutic benefits of L-DOPA by reducing astrocyte support. | nih.govmedchemexpress.commedchemexpress.com |

| L-DOPA/GSH Release | Inhibits astrocytic L-DOPA uptake and subsequent glutathione (GSH) release. | Diminishes the antioxidant support provided by astrocytes to neurons. | nih.gov |

| Reported Neuroprotective Activity | Some sources claim inherent antidepressant and neuroprotective activities. | The direct neuroprotective potential of the compound itself remains an area for further research. | medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com |

Antidepressant Activities

This compound, a metabolite of L-DOPA, has demonstrated potential antidepressant activities. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu Its mechanism is linked to its role as a precursor for the synthesis of crucial neurotransmitters like dopamine and norepinephrine (B1679862). t3db.ca An elevation in the brain levels of these neurotransmitters is associated with antidepressant effects. t3db.ca The compound's influence on dopamine pathways, in particular, suggests a potential role in mood regulation and emotional well-being. sriramchem.com Studies have explored its use in nervous system diseases such as depression. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu However, it is important to note that a double-blind trial comparing L-tyrosine with imipramine (B1671792) and a placebo for major depression found no evidence that tyrosine itself had antidepressant activity. nih.gov

Influence on Cognitive Function

The impact of this compound and its parent compound, L-tyrosine, on cognitive function has been a subject of research, particularly under stressful conditions. webmd.comnih.govoup.com Due to its effects on dopamine and norepinephrine regulation, it is believed to potentially contribute to improved cognitive functions such as focus, attention, and memory. sriramchem.comnih.gov L-tyrosine supplementation has been observed to enhance cognitive performance in short-term, stressful, and cognitively demanding situations. nih.govoup.com It is thought to counteract decrements in neurotransmitter function and cognitive performance by enhancing dopamine levels in the brain. nih.govfrontiersin.org Some studies suggest that tyrosine can improve mental performance and memory under stressful conditions. webmd.com However, the effects may depend on individual differences related to dopamine function. frontiersin.org In older adults, while L-DOPA has shown to improve age-related impairments in episodic memory, some research indicates that higher doses of tyrosine might not necessarily improve, and could even impair, neuro-cognitive function in the oldest adults. nih.gov

Impact on Mood Regulation

The influence of this compound on mood is intrinsically linked to its role in dopamine regulation. sriramchem.com Dopamine is a neurotransmitter associated with motivation, mood, and pleasure. sriramchem.com By potentially supporting dopamine production and regulation, this compound may contribute to improved mood and emotional well-being. sriramchem.com Scientific studies have pointed to the positive role of its parent compound, L-tyrosine, in managing mood swings due to its involvement in metabolic pathways that regulate mood. longlife.com

Involvement in Pathological Conditions

Association with Parkinson's Disease

This compound, also known as 3-O-methyldopa (3-OMD), is significantly associated with Parkinson's disease, primarily as a major metabolite of L-DOPA, the cornerstone therapy for the condition. caymanchem.comlumiprobe.comwikipedia.orgneurology.org

Role as a Metabolite in L-DOPA Therapy

L-DOPA is converted to 3-OMD through the action of the enzyme catechol-O-methyltransferase (COMT). caymanchem.comwikipedia.orgsigmaaldrich.com This metabolic pathway is a key consideration in the long-term treatment of Parkinson's disease. mdpi.com Due to a longer half-life of approximately 15 hours compared to L-DOPA's one-hour half-life, 3-OMD accumulates in the plasma and brain of patients undergoing chronic L-DOPA therapy. wikipedia.orgmdpi.com Consequently, elevated levels of 3-OMD are often found in the plasma and cerebrospinal fluid of these patients. wikipedia.org This accumulation is significant because 3-OMD can compete with L-DOPA for transport across the blood-brain barrier, potentially reducing the delivery of L-DOPA to the brain. wikipedia.orgmdpi.com While some research suggests a potential for 3-OMD to have its own anti-Parkinsonian effects, such as increasing dopamine levels in the brain of rats, it is more widely studied for its implications in the efficacy and side effects of L-DOPA treatment. sriramchem.com

Table 1: Comparison of L-DOPA and this compound (3-OMD)

| Feature | L-DOPA | This compound (3-OMD) |

| Role in Parkinson's Treatment | Primary medication | Major metabolite of L-DOPA caymanchem.comwikipedia.org |

| Enzyme for Formation | N/A | Catechol-O-methyltransferase (COMT) caymanchem.comwikipedia.org |

| Half-life | ~1 hour wikipedia.org | ~15 hours wikipedia.orgmdpi.com |

| Accumulation | Does not accumulate to the same extent | Accumulates in plasma and brain with chronic use wikipedia.org |

| Blood-Brain Barrier Transport | Actively transported | Competes with L-DOPA for transport wikipedia.org |

Effects on L-DOPA-Induced Dyskinesia and Motor Dysfunction

The accumulation of 3-OMD is implicated in the development of motor complications associated with long-term L-DOPA therapy, such as dyskinesia (abnormal involuntary movements) and motor fluctuations ("on-off" phenomena). wikipedia.orgmdpi.commdpi.com High plasma levels of 3-OMD have been observed in Parkinson's patients experiencing these motor fluctuations. neurology.orgnih.gov Studies suggest that higher levels of 3-OMD are associated with a greater susceptibility to L-DOPA-induced dyskinesia. mdpi.com The mechanism is thought to involve the interference of 3-OMD with L-DOPA's therapeutic action. taylorandfrancis.com Research in animal models has shown that 3-OMD can impair locomotor activity. researchgate.net While a direct causal link between circulating 3-OMD levels and the presence of motor fluctuations at any disease stage has not been definitively established, the evidence points towards its contribution to these adverse effects. neurology.orgnih.govnih.gov

Table 2: Investigated Effects of this compound on Motor Function

| Finding | Study Context | Reference |

| Higher levels of dyskinesia | Chronic L-DOPA treatment | wikipedia.org |

| L-DOPA related motor dysfunction | Chronic L-DOPA treatment | wikipedia.org |

| Impaired locomotor activities | Intracerebroventricular injection in rats | researchgate.net |

| No established relation between plasma levels and motor fluctuations | Parkinson's patients | neurology.orgnih.gov |

Contribution to Neurodegeneration and Homocysteine Levels

This compound, a metabolite of L-DOPA, may play a complex role in neurodegeneration. medchemexpress.com Elevated levels of homocysteine, a sulfur-containing amino acid, are considered an independent risk factor for several neurological disorders, including Parkinson's disease. nih.gov Hyperhomocysteinemia can indicate a disruption in the methylation process of homocysteine to methionine, a process dependent on vitamin B6, and can lead to oxidative stress and neurological damage. oatext.com This disruption can also disturb the optimal biosynthesis of neurotransmitters. oatext.com

In the context of Parkinson's disease, the methylation of L-DOPA by catechol-O-methyltransferase (COMT) is a primary cause of increased plasma homocysteine levels in patients undergoing L-DOPA treatment. nih.gov This is significant because high levels of homocysteine can exacerbate the severity of Parkinson's disease by mediating toxicity through NMDA receptors, leading to oxidative stress, calcium overload, and apoptosis. mdpi.com Furthermore, experimental models have shown that hyperhomocysteinemia can potentiate the neurotoxic effects of MPTP, a compound known to induce parkinsonism. mdpi.com

Studies in mice have demonstrated that chronic administration of high doses of homocysteine can lead to motor behavioral abnormalities and a significant depletion of dopamine in the striatum. nih.gov This is accompanied by the inhibition of mitochondrial complex-I activity and an increase in the activity of antioxidant enzymes in the nigrostriatum, highlighting the role of homocysteine-induced oxidative stress. nih.gov

Conversely, some research suggests that dietary supplementation with methyl donors like L-methylfolate, choline, and betaine (B1666868) can mitigate some pathological features associated with neurodegeneration. In a mouse model of tauopathy, such supplementation was found to reduce the phosphorylation of tau protein and alleviate associated motor and learning deficits. nih.gov This was linked to enhanced methylation of protein phosphatase 2A, a key enzyme in dephosphorylating tau, and a reduction in the protein levels of Fyn, a tyrosine kinase involved in pathological tau-induced neurodegeneration. nih.gov

Biomarker for Aromatic L-amino Acid Decarboxylase (AADC) Deficiency

Chronically high levels of this compound are a key biochemical marker for Aromatic L-amino acid decarboxylase (AADC) deficiency, an inherited metabolic disorder that impairs the synthesis of serotonin (B10506) and dopamine. hmdb.calmdb.ca AADC deficiency is caused by mutations in the DDC gene and results in a severe combined deficiency of dopamine, serotonin, epinephrine (B1671497), and norepinephrine. nih.govaadcinsights.eu

The diagnosis of AADC deficiency often relies on the analysis of neurotransmitter metabolites in cerebrospinal fluid (CSF). nih.gov A typical CSF profile for AADC deficiency shows low levels of 5-hydroxyindoleacetic acid (5-HIAA), homovanillic acid (HVA), and 3-methoxy-4-hydroxyphenylglycol (MHPG), with high concentrations of levodopa, 3-O-methyldopa (3-methoxytyrosine), and 5-hydroxytryptophan (B29612). nih.gov The elevated level of 3-O-methyldopa is a particularly important diagnostic indicator. nih.gov

Recent advancements have explored the use of dried blood spot (DBS) testing to detect elevated 3-O-methyldopa as a less invasive diagnostic tool, showing potential for newborn screening programs. aadcinsights.eunih.gov A study described a rapid method for measuring 3-O-methyldopa in DBS using flow-injection analysis tandem mass spectrometry. nih.gov This method successfully identified a patient with confirmed AADC deficiency and established reference ranges for healthy newborns and other control groups. nih.gov For instance, the mean 3-O-methyldopa concentration in 1,000 healthy newborns was 1.33 μmol/L, while a patient with AADC deficiency had a level of 10.51 μmol/L. nih.gov However, it is noted that measuring 5-hydroxytryptophan concurrently is important to exclude other conditions that could also result in increased 3-O-methyldopa. aadcinsights.eu

| Patient Group | Mean 3-O-methyldopa Concentration (μmol/L) | Standard Deviation | Range (μmol/L) | Source |

|---|---|---|---|---|

| Healthy Newborns (n=1000) | 1.33 | ± 0.56 | 0.61-3.05 | nih.gov |

| Non-AADC Control Subjects (7 days - 1 year, n=100) | 1.19 | ± 0.35 | 0.35-2.00 | nih.gov |

| Patients on oral L-Dopa (n=81) | 14.90 | ± 14.18 | 0.4-80.3 | nih.gov |

| Confirmed AADC Patient (n=1) | 10.51 | N/A | N/A | nih.gov |

Implications in Depression

The role of this compound and its parent compounds in depression is linked to the monoamine hypothesis, which suggests that a deficiency in neurotransmitters like serotonin and norepinephrine may contribute to the condition. psychiatrist.com L-tyrosine is a precursor to catecholamines, including norepinephrine and dopamine. psychiatrist.com

Research has explored the effects of L-tyrosine supplementation on depression, with mixed results. One double-blind trial comparing oral L-tyrosine, imipramine, and a placebo in outpatients with major depression found no evidence that tyrosine had antidepressant activity, despite increasing the excretion of 3-methoxy-4-hydroxyphenylglycol (MHPG), a metabolite of norepinephrine. nih.gov

Conversely, 3-O-methyldopa itself is described as having some antidepressant activities and is being researched for its potential use in nervous system diseases like depression. medchemexpress.commedchemexpress.com This suggests a more complex relationship between these compounds and depressive disorders that is not yet fully understood.

Relevance in Hypertension

The precursor of this compound, L-tyrosine, has been shown to have an impact on blood pressure. Administration of L-tyrosine has been found to reduce blood pressure in both normotensive and spontaneously hypertensive rats. pnas.orgpnas.org The effect is dose-dependent, with a maximal reduction observed at a dose of 200 mg/kg in hypertensive rats. pnas.org This antihypertensive effect appears to be mediated through the central nervous system, as it can be blocked by co-administering other large neutral amino acids that compete for uptake into the brain. pnas.orgpnas.org The mechanism is thought to involve an increase in the release of norepinephrine or epinephrine within the brain. pnas.org

Furthermore, 3-Methoxy-alpha-Methyl-L-Tyrosine, a related compound, has been shown to affect blood pressure by inhibiting the enzyme uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT). biosynth.com This inhibition leads to increased levels of 3-methoxytyrosine (B193592) in tissues, which may account for its effects on blood pressure. biosynth.com

Potential in Neuroendocrine Tumors

This compound is relevant in the context of neuroendocrine tumors (NETs), particularly in relation to diagnostic imaging. cymitquimica.com NETs often have an upregulated amino acid transport system to support the production of hormones and other substances. snmjournals.org This property is exploited by PET imaging using radiolabeled amino acid precursors like 6-L-18F-fluorodihydroxyphenylalanine (18F-DOPA). snmjournals.org

Other Biological Activities

Antioxidant Properties and Neuroprotection

This compound and related compounds have demonstrated antioxidant and neuroprotective properties. medchemexpress.comcymitquimica.com The phenolic hydroxyl group in the structure of this compound contributes to its potential antioxidant activity. cymitquimica.com This antioxidant capability is relevant in the context of neurodegenerative diseases where oxidative stress is a key pathological factor.

Studies suggest that this compound has neuroprotective activities and is being investigated for its use in nervous system diseases. medchemexpress.com However, it also has a complex role, as it can inhibit the astrocyte-mediated protective effect of L-DOPA on dopaminergic neurons in vitro. medchemexpress.com This indicates that its effects on neuroprotection may be context-dependent.

Tyrosinase Inhibition and Melanin (B1238610) Biosynthesis

The biosynthesis of melanin is a complex enzymatic cascade in which the enzyme tyrosinase plays a pivotal role. jst.go.jpresearchgate.net Tyrosinase, a copper-containing monooxygenase, is the rate-limiting enzyme in melanogenesis, catalyzing the initial hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961). jst.go.jpmdpi.comnih.govspandidos-publications.com The resulting dopaquinone is a highly reactive intermediate that serves as a precursor for the synthesis of both eumelanin (B1172464) (black-brown pigment) and pheomelanin (yellow-reddish pigment). nih.govspandidos-publications.com Given its critical function, the inhibition of tyrosinase is a primary strategy for controlling melanin production.

The chemical structure of potential inhibitors significantly influences their interaction with the tyrosinase active site. Research into the structure-activity relationship of tyrosine analogs and other related compounds reveals the critical role of specific functional groups. The substitution of a hydroxyl group with a methoxy (B1213986) group, as in the case of this compound, has been shown to have a considerable impact on the compound's inhibitory potential. One study demonstrated that replacing a hydroxyl group with a methoxyl group led to a substantial decrease in tyrosinase inhibition, resulting in poorly active compounds. researchgate.net This suggests that the hydroxyl group is very important for the inhibitory activity of these molecules. researchgate.net

To provide context for the inhibitory potential of a 3-methoxy substituted phenolic compound, studies on the related molecule 4-hydroxy-3-methoxybenzoic acid (vanillic acid) are informative. Research has shown that 4-hydroxy-3-methoxybenzoic acid can effectively inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase. scientific.net Kinetic analysis identified it as a mixed-type inhibitor for the oxidation of L-DOPA. scientific.net This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex. scientific.net

Research Findings on Tyrosinase Inhibition by a Related Methoxy Compound

| Compound | Target Activity | IC₅₀ (mmol/L) | Inhibition Type | Reference |

|---|---|---|---|---|

| 4-hydroxy-3-methoxybenzoic acid | Monophenol-oxidation | 1.3 | Not Specified | scientific.net |

| 4-hydroxy-3-methoxybenzoic acid | Diphenol-oxidation (L-DOPA) | 2.6 | Mixed-type | scientific.net |

The data indicates that the presence of a methoxy group at the 3-position, adjacent to a hydroxyl group, can confer inhibitory activity against tyrosinase. The inhibitory concentration (IC₅₀) for 4-hydroxy-3-methoxybenzoic acid was found to be 1.3 mmol/L for monophenolase activity and 2.6 mmol/L for diphenolase activity. scientific.net The study also noted that the presence of this inhibitor prolonged the lag period characteristic of L-tyrosine oxidation by tyrosinase. scientific.net

Analytical Methodologies for 3 Methoxy L Tyrosine Research

Chromatography-Mass Spectrometry Techniques

Chromatography-mass spectrometry (CMS) techniques are indispensable for the precise identification and quantification of 3-Methoxy-L-tyrosine in various biological fluids and tissues. These methods leverage the separation power of chromatography to resolve this compound from other matrix components, followed by the highly specific detection and quantification provided by mass spectrometry.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is widely recognized as the gold standard for the analysis of this compound due to its exceptional sensitivity, selectivity, and robustness nih.govresearchgate.net. This technique is particularly vital for quantifying low concentrations of the analyte in complex matrices such as plasma, cerebrospinal fluid, and dried blood spots (DBS).

LC-MS/MS methods typically involve a reverse-phase liquid chromatography (LC) system coupled to a tandem mass spectrometer. Common chromatographic conditions include the use of C18 columns with mobile phases consisting of aqueous buffers (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile (B52724) or methanol), often with the addition of formic acid to improve ionization efficiency thermofisher.commdpi.com. Detection is usually performed using electrospray ionization (ESI) in positive or negative ion modes. Tandem mass spectrometry allows for highly specific detection by monitoring characteristic precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) thermofisher.com.

Research has demonstrated the efficacy of LC-MS/MS for the analysis of this compound in various contexts. For instance, a study developed an on-line sample extraction LC-MS/MS method using TurboFlow™ technology for neurotransmitters in human whole blood, achieving a limit of detection (LOD) of 25 ng/mL for this compound and a total run time of less than 10 minutes per sample thermofisher.com. Internal standards, such as isotopically labeled analogues (e.g., L-DOPA-d3) or structurally similar compounds (e.g., 4-chloro-L-phenylalanine), are crucial for compensating for variations in sample preparation and instrument response, thereby ensuring accurate quantification thermofisher.com.

Table 1: Representative LC-MS/MS Performance Metrics for this compound Analysis

| Metric | Value | Matrix/Analyte | Reference |

| Limit of Detection (LOD) | 25 ng/mL | Whole Blood / 3-OMD | thermofisher.com |

| Intra-assay Coefficient of Variation (CV) | < 10% | Plasma / Related Tyrosines | mdpi.com |

| Inter-assay Coefficient of Variation (CV) | < 10% | Plasma / Related Tyrosines | mdpi.com |

| Accuracy | 95–105% | Plasma / Related Tyrosines | mdpi.com |

Note: CV and accuracy values are presented from studies analyzing related tyrosine derivatives, demonstrating typical performance achievable with LC-MS/MS methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, but its application to amino acids and their derivatives, including this compound, is less common compared to LC-MS/MS. This is primarily due to the low volatility and high polarity of these compounds, which necessitate derivatization to render them suitable for GC analysis tue.nl. Derivatization converts the polar functional groups into more volatile and thermally stable derivatives, typically through silylation or acylation tue.nl.

While GC-MS has not been extensively reported for the direct analysis of this compound, it has been utilized for related compounds. For instance, a method was developed for the determination of L-DOPA and 3-O-methyldopa in plasma and cerebrospinal fluid using GC-MS after derivatization with N,O-acetylation and pentafluorobenzyl esters tue.nl. The technique's potential value for analyzing minor amino acids in biological fluids has been acknowledged tue.nl. However, the multi-step derivatization process can introduce variability and may be less efficient than direct LC-MS/MS analysis for compounds like this compound.

Sample Preparation and Matrix Considerations

Effective sample preparation is critical for successful this compound analysis, aiming to remove interfering substances, concentrate the analyte, and ensure compatibility with the chosen analytical instrument. The choice of sample preparation technique often depends on the biological matrix and the specific analytical method employed.

Protein precipitation is a common initial step in sample preparation for biological fluids, particularly for LC-MS/MS analysis. This process involves adding a solvent, such as methanol (B129727) or acetonitrile, to the biological sample (e.g., whole blood, plasma) to denature and precipitate proteins. The precipitated proteins are then removed by centrifugation, leaving a supernatant containing the analyte of interest thermofisher.comresearchgate.net. This method is relatively simple and effective for removing major protein interferences, making the sample suitable for direct injection or further clean-up. For example, methanol is frequently used to quench whole blood samples prior to analysis thermofisher.com.

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and analyte enrichment, offering greater selectivity than simple protein precipitation. SPE utilizes a stationary phase to retain the analyte while allowing interfering compounds to pass through, or vice versa. Various SPE formats, including reversed-phase, ion-exchange, and mixed-mode SPE, can be employed depending on the chemical properties of this compound and the sample matrix. For example, cation-exchange SPE has been used in the analysis of related chlorinated tyrosine derivatives researchgate.net. Hybrid SPE methods have also been developed for the efficient clean-up of plasma and serum samples in amino acid metabolomics studies nih.gov.

Dried Blood Spots (DBS) have become an increasingly popular matrix for the analysis of various biomarkers, including this compound, particularly in newborn screening programs for AADC deficiency nih.govresearchgate.net. DBS offers several advantages, including minimally invasive sample collection, ease of handling and storage, and reduced sample volume requirements.

The analysis of this compound from DBS typically involves punching out a small segment of the dried blood spot, followed by extraction of the analyte into a suitable solvent. Subsequent analysis is commonly performed using LC-MS/MS, often employing flow-injection analysis tandem mass spectrometry for rapid throughput nih.govresearchgate.net. Studies have established robust methods for this compound determination in DBS, providing valuable data for diagnostic purposes. For instance, a method using flow-injection analysis tandem mass spectrometry with specific reagents and an internal standard (¹³C₆-tyrosine) demonstrated good precision (CV < 15%) and allowed for the quantification of 3-OMD in thousands of newborn screening samples nih.govresearchgate.net.

Table 2: this compound (3-OMD) Concentrations in Dried Blood Spots (DBS) for AADC Deficiency Screening

| Sample Group | Mean Concentration (μmol/L) | Standard Deviation (μmol/L) | Range (μmol/L) | Reference |

| Healthy Newborns (n=1000) | 1.33 | ± 0.56 | 0.61–3.05 | nih.govresearchgate.net |

| Non-AADC Control Subjects (n=100) | 1.19 | ± 0.35–2.00 | N/A | nih.govresearchgate.net |

| Patients Receiving Oral L-Dopa (n=81) | 14.90 | ± 14.18 | 0.4–80.3 | nih.govresearchgate.net |

| Patient with Confirmed AADC Deficiency | 10.51 | N/A | N/A | nih.govresearchgate.net |

These findings highlight the analytical performance and clinical utility of DBS-based LC-MS/MS methods for identifying AADC deficiency by measuring this compound levels.

Compound List:

this compound (3-OMD)

L-Tyrosine

L-DOPA (Levodopa)

Carbidopa (C-DOPA)

4-chloro-L-phenylalanine

L-DOPA-d3

3-Nitro-L-tyrosine (3-NT)

3-Chloro-L-tyrosine (3-CT)

3-Bromo-L-tyrosine (3-BT)

Method Validation Parameters

Linearity and Calibration Curves

Linearity is a fundamental parameter in analytical method validation, assessing the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, establishing a reliable calibration curve is essential for accurate quantitative analysis. This involves preparing a series of solutions with known concentrations of the compound and analyzing them using the developed method. The relationship between the analyte concentration and the instrument's response (e.g., peak area in chromatography) is then evaluated.

A high coefficient of determination (R²) for the calibration curve, typically exceeding 0.99, indicates good linearity. For instance, in the analysis of L-tyrosine, a similar amino acid, a calibration range of 50–250 μg/mL yielded an R² value of 0.9982 acs.org. Similarly, a study validating a method for a related compound demonstrated excellent linearity with an R² of 0.999 over a concentration range of 15.625 to 500 μg/mL mdpi.com. These findings exemplify the expected performance for a validated method intended for this compound.

| Analyte/Compound | Calibration Range (μg/mL) | Coefficient of Determination (R²) | Source |

| L-tyrosine | 50–250 | 0.9982 | acs.org |

| Related Flavonoid | 15.625–500 | 0.999 | mdpi.com |

Precision and Repeatability

Precision is a measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (between-laboratory precision). For this compound analysis, ensuring high precision is critical for obtaining consistent and reliable results.

Repeatability, which refers to the precision under the same operating conditions over a short interval, is often evaluated by analyzing replicate samples on the same day. Intermediate precision considers variations within the same laboratory, such as different days, analysts, or equipment. For L-tyrosine, repeatability (intra-day precision) has been reported with a relative standard deviation (RSD) of less than 0.40% acs.org. Inter-day precision for a related compound was found to be within 6% RSD, with intraday precision below 3% RSD mdpi.com. Furthermore, inter-day precision for L-tyrosine showed a coefficient of variation (CV%) below 5.9% at low concentrations nih.gov. These values indicate the high degree of reproducibility expected in validated analytical methods for compounds like this compound.

| Analyte/Compound | Precision Type | Value | Source |

| L-tyrosine | Repeatability (RSD) | < 0.40% | acs.org |

| L-tyrosine | Inter-day (CV%) | < 5.9% | nih.gov |

| Related Flavonoid | Intraday (RSD) | < 3% | mdpi.com |

| Related Flavonoid | Inter-day (RSD) | < 6% | mdpi.com |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. For this compound, these limits are vital for determining its presence at trace levels or for quantifying it in complex matrices.

Studies validating methods for similar compounds provide indicative values. For L-tyrosine, an LOD of 10 μg/mL and an LOQ of 30 μg/mL have been reported using HPLC-UV detection acs.org. In another instance, a method for a related compound achieved an LOD of 0.167 μg/mL and an LOQ of 0.505 μg/mL mdpi.com. These figures highlight the sensitivity achievable with validated analytical techniques, ensuring that even low concentrations of this compound can be accurately measured.

| Analyte/Compound | Limit Type | Value | Source |

| L-tyrosine | LOD | 10 μg/mL | acs.org |

| L-tyrosine | LOQ | 30 μg/mL | acs.org |

| Related Flavonoid | LOD | 0.167 μg/mL | mdpi.com |

| Related Flavonoid | LOQ | 0.505 μg/mL | mdpi.com |

Recovery Rate

Recovery rate is a key indicator of the accuracy of an analytical method. It quantifies how much of a known amount of analyte added to a sample (spiked sample) can be successfully recovered by the analytical procedure. For this compound, recovery studies are performed by spiking known amounts of the compound into representative matrices and then analyzing these samples to determine the percentage of the added analyte that is detected and quantified.

High recovery rates, typically within the range of 80-120% or a narrower acceptable range such as 95-105%, demonstrate that the method accurately measures the analyte's concentration in the sample. For L-tyrosine, recovery rates have been reported between 97.91% and 101.11% acs.org, and also between 97% and 104.1% nih.gov. A study on a related compound showed average recovery rates of 97% for one matrix and 93% for another, with ranges of 93–101% and 90–95%, respectively mdpi.com. These results underscore the reliability of validated methods in accurately determining the concentration of this compound.

| Analyte/Compound | Recovery Range | Source |

| L-tyrosine | 97.91–101.11% | acs.org |

| L-tyrosine | 97–104.1% | nih.gov |

| Related Flavonoid | 93–101% | mdpi.com |

| Related Flavonoid | 90–95% | mdpi.com |

Experimental Models in 3 Methoxy L Tyrosine Research

In Vitro Cellular Models

In vitro models are indispensable for dissecting the cellular and molecular interactions of 3-Methoxy-L-tyrosine. These systems offer a controlled environment to study specific cell types and pathways without the confounding variables of a whole organism.

Primary Cultured Mesencephalic Dopaminergic Neurons

Primary cultures of mesencephalic neurons, which contain the dopamine (B1211576) (DA) neurons that degenerate in Parkinson's disease, are a crucial tool for studying the direct effects of compounds on this vulnerable neuronal population.

Research has shown that in cultures of mesencephalic neurons alone, 3-O-methyldopa (3-OMD), another name for this compound, can be detrimental. Treatment with 3-OMD at concentrations of 10 µM or 100 µM was found to enhance the natural vulnerability of these neurons, leading to a significant decrease in the number of surviving tyrosine hydroxylase-positive (dopaminergic) neurons. nih.gov Interestingly, in these neuron-only cultures, the precursor molecule L-DOPA (at 25 µM) did not show any effect on the number of dopaminergic neurons, either by itself or in the presence of 3-OMD. nih.gov This suggests a direct neurotoxic potential of 3-OMD on isolated dopaminergic neurons.

Table 1: Effect of 3-O-Methyldopa on the Viability of Primary Cultured Mesencephalic Dopaminergic Neurons

| Treatment Group | Concentration | % of Control (Tyrosine Hydroxylase-Positive Neurons) |

|---|---|---|

| Control | - | 100% |

| 3-OMD | 10 µM | Significantly decreased |

| 3-OMD | 100 µM | Significantly decreased |

| L-DOPA | 25 µM | No significant effect |

| L-DOPA + 3-OMD | 25 µM + 10 µM | No significant effect |

| L-DOPA + 3-OMD | 25 µM + 100 µM | No significant effect |

Data derived from studies on primary mesencephalic neurons cultured alone. nih.gov

Neuronal Cell Lines for Oxidative Stress Studies

Neuronal cell lines, such as the catecholamine-producing PC12 line, are frequently used to investigate mechanisms of neurotoxicity and oxidative stress. These cells provide a homogenous and reproducible system for studying cellular pathways.

Studies using PC12 cells have demonstrated that 3-OMD can induce cytotoxic effects through mechanisms involving oxidative stress. researchgate.netnih.gov Treatment with 3-OMD was shown to decrease mitochondrial membrane potential, a key indicator of cellular health and metabolic function. researchgate.netnih.gov Furthermore, 3-OMD was found to potentiate the toxicity of L-DOPA. The toxic effects of both 3-OMD and L-DOPA in these cells could be mitigated by the antioxidant vitamin E, which strongly suggests that the cytotoxicity is mediated by oxidative stress. researchgate.netnih.gov These findings indicate that 3-OMD, particularly in the context of long-term L-DOPA therapy, may contribute to neuronal damage by exacerbating oxidative stress. researchgate.net

Table 2: Cytotoxic Effects of 3-O-Methyldopa in PC12 Neuronal Cells

| Parameter Measured | Treatment | Observation | Implication |

|---|---|---|---|

| Cell Viability | 3-OMD | Decreased | Cytotoxic effect |

| Mitochondrial Membrane Potential | 3-OMD | Decreased | Impaired mitochondrial function |

| Cell Viability | L-DOPA + 3-OMD | Potentiated toxicity | 3-OMD enhances L-DOPA toxicity |

| Cell Viability | L-DOPA + 3-OMD + Vitamin E | Toxicity blocked | Involvement of oxidative stress |

Findings from studies on catecholamine-producing PC12 cells. researchgate.netnih.gov

Human Melanoma Cells for Tyrosinase Inhibition

Human melanoma cell lines are standard models for studying melanogenesis and for screening compounds that may inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.govresearchgate.netnih.gov While L-tyrosine is the direct substrate for tyrosinase, the effect of its methoxy-derivative, this compound, on this enzyme is not well-documented in the scientific literature.

Research has focused on L-tyrosine itself as a regulator of melanogenesis in these cells. nih.gov Studies on hamster and human melanoma cells have shown that increasing concentrations of L-tyrosine in the culture medium stimulates both tyrosinase activity and melanin synthesis. nih.gov However, there is a lack of direct research investigating whether this compound acts as an inhibitor, a substrate, or has no effect on human tyrosinase activity in these models. A related compound, α-methyldopa, when administered systemically, was found to increase the population of dopa-positive melanocytes in human skin, particularly after ultraviolet irradiation, suggesting it may enhance tyrosinase activity or melanocyte proliferation. karger.com Further investigation is required to determine the specific role of this compound in the context of tyrosinase activity and melanogenesis in human melanoma cells.

Astrocyte-Mediated Interactions

Astrocytes, a type of glial cell in the brain, play a critical role in supporting neurons and can mediate the effects of neuroactive compounds. Co-cultures of neurons and astrocytes are used to model these complex interactions.

In mixed cultures of mesencephalic neurons and striatal astrocytes, L-DOPA was found to have a neuroprotective effect, increasing the viability of dopaminergic neurons. nih.govelsevierpure.com This protective effect, however, was almost completely abolished by the simultaneous addition of 3-OMD (at 10 µM or 100 µM). nih.govelsevierpure.comnih.gov This suggests that 3-OMD interferes with the supportive mechanisms provided by astrocytes.

Further investigation revealed that 3-OMD competitively inhibits the uptake of L-DOPA into astrocytes. nih.govelsevierpure.com Moreover, L-DOPA treatment was shown to stimulate the release of the antioxidant glutathione (B108866) (GSH) from astrocytes, an effect that was also significantly inhibited by co-treatment with 3-OMD. nih.govelsevierpure.comnih.gov These findings indicate that 3-OMD counteracts the neuroprotective effects of L-DOPA by preventing its uptake into astrocytes and by inhibiting the subsequent release of beneficial molecules like GSH. nih.gov

Table 3: 3-O-Methyldopa's Interference with Astrocyte-Mediated Neuroprotection

| Experimental Condition | Key Finding | Reference |

|---|---|---|

| Neuron-Astrocyte Co-culture | L-DOPA (25 µM) increases dopaminergic neuron viability. | nih.gov |

| 3-OMD (10 or 100 µM) inhibits the neuroprotective effect of L-DOPA. | nih.govelsevierpure.comnih.gov | |

| Striatal Astrocytes | 3-OMD (100 µM) inhibits the uptake of L-DOPA (100 µM). | nih.govelsevierpure.com |

In Vivo Animal Models

Animal models, particularly in rodents, are essential for understanding the systemic and behavioral consequences of this compound accumulation, which cannot be assessed in vitro.

Rat Models of Parkinson's Disease

Rat models are widely used to study Parkinson's disease, both by inducing dopaminergic lesions with neurotoxins and by administering pharmacological agents to observe behavioral and neurochemical changes. nih.govconductscience.com

In studies using healthy Sprague-Dawley rats, direct administration of 3-OMD into the brain has been shown to impact the dopaminergic system. An intracerebroventricular injection of 3-OMD was found to significantly impair locomotor activity, reducing movement time, total distance traveled, and the number of movements. nih.gov Biochemically, this single administration of 3-OMD decreased the dopamine turnover rate in the rat striatum. nih.gov Subchronic administration of 3-OMD for five days also resulted in impaired locomotor activities and altered catecholamine levels. nih.gov

Another study confirmed that repeated administrations of 3-OMD led to its accumulation in the blood and striatum, which correlated with a dose-dependent decrease in locomotor activity. nih.gov While striatal dopamine levels were not significantly changed, the levels of its metabolites, including DOPAC and HVA, were significantly decreased, further indicating a reduced dopamine turnover. nih.gov These effects on both behavior and dopamine metabolism were reversible after a washout period and could be rescued by the acute administration of L-DOPA. nih.gov These findings suggest that 3-OMD itself can negatively affect motor function by altering dopamine dynamics in the brain. nih.govnih.gov

Table 4: Effects of 3-O-Methyldopa Administration in Rat Models

| Model | Administration Route | Key Behavioral Finding | Key Neurochemical Finding | Reference |

|---|---|---|---|---|

| Sprague-Dawley Rat | Intracerebroventricular (single dose) | Impaired locomotor activity (decreased movement time, distance, number of movements) | Decreased dopamine turnover rate (DOPAC/DA) in the striatum | nih.gov |

| Sprague-Dawley Rat | Intracerebroventricular (subchronic, 5 days) | Significantly impaired locomotor activities | Altered catecholamine levels | nih.gov |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 3-O-methyldopa | 3-OMD |

| L-DOPA (L-3,4-dihydroxyphenylalanine) | L-DOPA |

| Dopamine | DA |

| Tyrosine hydroxylase | TH |

| Glutathione | GSH |

| 3,4-dihydroxyphenylacetic acid | DOPAC |

| Homovanillic acid | HVA |

| Vitamin E |

Mouse Models for Locomotion Studies

This compound, also known as 3-O-methyldopa (3OMD), is a primary metabolite of L-DOPA, the cornerstone therapy for Parkinson's disease. nih.govwikipedia.orgnih.gov The accumulation of this compound in patients undergoing long-term L-DOPA treatment has prompted investigations into its physiological effects, particularly on motor function, using various animal models. nih.gov Research in mouse models has been crucial in elucidating the role of this compound in modulating locomotor activity, often in the context of L-DOPA's therapeutic and adverse effects.

Studies have demonstrated that this compound can negatively impact locomotion. In a mouse model, the administration of this compound was found to significantly inhibit the locomotor hyperactivity that is typically induced by Madopar, a combination drug of L-DOPA and benserazide. nih.gov This suggests an antagonistic relationship between this compound and the motor-stimulating effects of L-DOPA. nih.gov This inhibitory effect was observed in locomotor testing paradigms where mice pre-treated with this compound showed a marked reduction in movement compared to those treated with Madopar alone. nih.gov

Further research in rodent models has substantiated these findings. In rats, subchronic administration of this compound resulted in a dose-dependent decrease in locomotor activity. nih.govjst.go.jp This reduction in movement was accompanied by a significant decrease in the levels of dopamine metabolites in the striatum, although dopamine levels themselves remained unchanged. nih.gov The locomotor activity returned to normal levels after a washout period, and the deficits could be reversed by the acute administration of L-DOPA, indicating a direct influence on the dopamine system. nih.gov Another study involving intracerebroventricular injection of this compound into rats also reported impaired locomotor activities, with significant decreases in movement time, total distance traveled, and the number of movements. researchgate.net These findings collectively suggest that this compound may contribute to some of the motor complications and a decrease in locomotor activities observed in long-term L-DOPA therapy. wikipedia.orgnih.gov

Table 1: Effects of this compound (3OMD) on Locomotion in Rodent Models

| Experimental Model | Compound Administered | Observed Effect on Locomotion | Key Findings | Reference |

|---|---|---|---|---|

| Mouse | 3OMD + Madopar (L-DOPA/benserazide) | Inhibition of hyperactivity | 3OMD significantly inhibited the locomotor hyperactivity induced by Madopar. | nih.gov |

| Rat | Subchronic 3OMD | Dose-dependent decrease | Repeated administration decreased locomotor activity and dopamine metabolite levels in the striatum. | nih.govjst.go.jp |

| Rat | Intracerebroventricular 3OMD | Impaired locomotor activity | Decreased movement time (70%), total distance (74%), and number of movements (61%). | researchgate.net |

Models for Oxidative/Nitrosative Stress

Based on a comprehensive review of scientific literature, there is a notable lack of research describing the use of this compound in in-vivo experimental models specifically designed to investigate oxidative or nitrosative stress. Current research in this area predominantly focuses on other derivatives of tyrosine, such as 3-nitrotyrosine, as well as meta-tyrosine and ortho-tyrosine, which are established biomarkers for assessing oxidative and nitrosative damage in various pathological conditions. nih.govnih.gov While some in-vitro studies have suggested a potential link between this compound and oxidative stress in cell lines researchgate.net, dedicated in-vivo animal models to explore this relationship for this compound have not been reported in the available scientific literature.

Melanogenesis Models

A thorough review of the scientific literature indicates that this compound has not been a subject of investigation within experimental models of melanogenesis. Research on the biochemical pathways of melanin synthesis primarily focuses on L-tyrosine as the initial substrate and its immediate downstream product, L-DOPA. nih.govfrontiersin.orgnih.gov These molecules are central to the enzymatic cascade that leads to the production of melanin. nih.gov Consequently, experimental models, whether cellular or in vivo, are designed to study the roles and regulation of these precursor compounds and the enzymes that act upon them. nih.govresearchgate.net There are no available studies that describe the use or effects of this compound in the context of melanogenesis models.

Computational and Theoretical Studies of 3 Methoxy L Tyrosine

Molecular Docking Analysesnih.govrsc.orgmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby elucidating potential binding modes and affinities. While specific molecular docking analyses directly detailing 3-Methoxy-L-tyrosine are not extensively covered in the provided search results, this methodology is widely applied to understand how molecules interact with protein targets. Studies on related tyrosine derivatives or compounds featuring methoxy (B1213986) substituents often employ docking to predict binding interactions within enzyme active sites or protein pockets. For instance, docking studies have been performed on halogenated L-tyrosine derivatives to assess their binding to viral proteins such as SARS-CoV-2 Mpro and spike proteins, yielding predicted binding energies ukm.edu.my. Similarly, research into tyrosinase inhibitors has utilized molecular docking to investigate how methoxy-substituted chalcones interact with the enzyme's active site, often revealing interactions with key copper atoms essential for its catalytic function researchgate.netmdpi.com. These general applications highlight the utility of molecular docking in predicting the initial binding pose and affinity of compounds like this compound to various biological targets.

Prediction of Binding Modes in Catalytic Sitesnih.govrsc.org

A crucial outcome of molecular docking is the prediction of specific binding modes, which detail the precise orientation of a ligand within a protein's active or binding site. This includes identifying key amino acid residues involved in interactions such as hydrogen bonding, hydrophobic contacts, and van der Waals forces. In studies involving viral targets, docking analyses have pinpointed interactions with critical residues like Cys145 and His41 in SARS-CoV-2 Mpro, as well as other residues important for protein function ukm.edu.my. For enzymes like tyrosinase, docking has shown ligands positioned within the active site to interact with the copper ions central to catalysis researchgate.netnih.gov. Although detailed binding mode predictions for this compound are not explicitly provided in the search results, such analyses would typically reveal how its structural features, including the methoxy group and the amino acid backbone, are oriented within an enzyme's catalytic pocket to facilitate or inhibit its function.

Structure-Activity Relationship (SAR) Studiesresearchgate.net

Structure-Activity Relationship (SAR) studies systematically investigate how alterations in a molecule's chemical structure influence its biological activity. For tyrosine derivatives and compounds containing methoxy groups, SAR investigations are vital for understanding which structural features are essential for target binding or enzymatic modulation. For example, SAR studies on L-Amino Acid Transport 1 (LAT1) inhibitors have identified specific tyrosine derivatives with substitutions that significantly impact their inhibitory potency acs.org. Research into kinase inhibitors has demonstrated that methoxy groups can enhance cytotoxic activity, potentially by acting as hydrogen bond acceptors, although their placement and number can also reduce potency due to steric hindrance mdpi.com. Similarly, investigations into antimetastatic compounds suggest that methoxy groups can contribute positively to biological activity, though their interaction with other functional groups, such as fluorine, can modulate this effect nih.gov. While specific SAR studies focused exclusively on this compound are not detailed in the provided search results, these general findings underscore the importance of systematically exploring structural variations, including the presence and position of methoxy groups, to optimize the biological effects of such compounds.

Enzymatic Reaction Dynamicsresearchgate.net

The enzymatic reaction dynamics of this compound have been explored in the context of its interaction with Tyrosine Phenol-lyase (TPL). TPL is an enzyme recognized for its role in catalyzing the synthesis of aromatic amino acids and their derivatives nih.gov. Research indicates that while the wild-type Citrobacter freundii TPL enzyme exhibits a narrow substrate specificity, engineered mutants, such as the M379A TPL mutant, demonstrate enhanced substrate acceptance, facilitating the preparation of 3-substituted tyrosine derivatives, including this compound nih.govresearchgate.net. Studies comparing the catalytic efficiency of these substituted tyrosines with the M379A TPL mutant reveal that this compound exhibits a significantly lower catalytic efficiency (kcat/KM) compared to 3-fluoro-L-tyrosine researchgate.net. This observation suggests that the steric bulk associated with the methoxy group may impede substrate binding or reduce the rate of catalytic turnover. Furthermore, it has been noted that these 3-substituted tyrosine derivatives, including this compound, function as poor substrates or are not utilized by the wild-type TPL, underscoring the enzyme's specificity and the influence of structural modifications on its catalytic dynamics nih.govresearchgate.net.

Data Tables

The following tables present illustrative data from related computational and enzymatic studies, as specific quantitative data for this compound in all computational contexts were not comprehensively available in the provided search results.

Table 1: Illustrative Binding Energies of Related Compounds to Viral Proteins (Based on ukm.edu.my)

| Compound | Target Protein | Binding Energy (Kcal/mol) |

| TODC-3M | Spike protein | -5.0 |

| TODC-3M | Mpro (Main Protease) | -5.0 |

| TODI-2M | Mpro (Main Protease) | -5.2 |

| YODC-3M | Spike protein | -4.9 |

| Chloroquine | Spike protein | -5.0 |

| Hydroxychloroquine | Spike protein | -5.1 |

| Nirmatrelvir | Mpro (Main Protease) | -7.2 |

Table 2: Illustrative Kinetic Parameters of Substituted L-Tyrosines with M379A TPL (Based on researchgate.net)

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (mM⁻¹s⁻¹) | Relative Activity (vs. 3-F-L-Tyr) |

| 3-Fluoro-L-tyrosine | - | - | - | 1.0 (Reference) |

| 3-Chloro-L-tyrosine | - | - | - | ~0.3 |

| This compound | - | - | Significantly lower than 3-F-L-Tyr | ~0.1 (estimated) |

| 3-Bromo-L-tyrosine | - | - | Lower than 3-F-L-Tyr | ~0.1 (estimated) |

| 3-Methyl-L-tyrosine | - | - | Lower than 3-F-L-Tyr | ~0.1 (estimated) |

Note: Specific kcat and KM values for this compound were not explicitly provided in the source researchgate.net, only a comparative statement of lower kcat/KM. The relative activity is an estimation based on the text.

Future Directions and Emerging Research Areas

Elucidating Comprehensive Neurobiological Mechanisms

3-Methoxy-L-tyrosine, also known as 3-O-methyldopa (3-OMD), is a major metabolite of L-DOPA, a primary therapeutic agent for Parkinson's disease. wikipedia.org It is formed through the action of the enzyme catechol-O-methyltransferase (COMT). wikipedia.org Unlike L-DOPA, this compound is not a direct precursor to dopamine (B1211576) and does not possess inherent anti-Parkinsonian activity. medchemexpress.com In fact, it is neither a substrate for nor an inhibitor of the L-amino acid decarboxylase enzyme that converts L-DOPA to dopamine. medchemexpress.com

Emerging research is focused on understanding the broader neurobiological effects of this compound, particularly in the context of long-term L-DOPA therapy. Due to its significantly longer half-life of approximately 15 hours compared to about one hour for L-DOPA, this compound accumulates in the plasma and brain of patients. wikipedia.org This accumulation is thought to have several neurobiological consequences. Studies suggest that this compound may compete with L-DOPA for transport across the blood-brain barrier, potentially reducing the amount of L-DOPA that reaches the brain. wikipedia.orgnih.gov

Furthermore, research indicates that this compound may play a role in the adverse effects associated with long-term L-DOPA treatment. nih.gov Some studies have shown that it can impair locomotor activities and decrease the dopamine turnover rate in the striatum of rats. nih.govresearchgate.net There is also evidence to suggest that this compound can induce cytotoxic effects through oxidative stress and decrease the mitochondrial membrane potential in neuronal cells. nih.govresearchgate.net It has been observed to potentiate L-DOPA toxicity, an effect that can be mitigated by antioxidants like vitamin E. nih.gov These findings suggest that the accumulation of this compound might contribute to the progression of Parkinson's disease, at least in part. nih.gov Some research also points to its potential to inhibit dopamine release and the striatal uptake of tyrosine. wikipedia.org

Advanced Biomarker Development for Neurological Disorders

A significant and rapidly advancing area of research is the development of this compound as a biomarker for various neurological disorders. Its utility is most prominently established in the diagnosis of Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare, inherited neurometabolic disorder that impairs the synthesis of essential neurotransmitters. heikobrennenstuhl.denih.govmdpi.com

In individuals with AADC deficiency, the impaired function of the AADC enzyme leads to an accumulation of L-DOPA, which is then increasingly converted to this compound. nih.gov This results in markedly elevated levels of this compound in cerebrospinal fluid (CSF), plasma, and urine, making it a reliable diagnostic marker for the condition. nih.govnih.govnih.gov High-throughput methods for quantifying this compound in dried blood spots (DBS) have been developed, enabling its use in newborn screening programs for the early detection of AADC deficiency. heikobrennenstuhl.denih.gov This early diagnosis is crucial for timely intervention with emerging treatments like gene therapy. heikobrennenstuhl.deheikobrennenstuhl.de

The following table summarizes findings from studies on this compound levels in healthy newborns and patients with AADC deficiency.

| Group | Number of Subjects | Mean 3-OMD Concentration (μmol/l) | Standard Deviation (SD) | Range (μmol/l) |

| Healthy Newborns (Study 1) | 38,888 | 1.16 | 0.31 | 0.31–4.6 |

| Healthy Newborns (Study 2) | 1,000 | 1.33 | 0.56 | 0.61–3.05 |

| AADC Deficient Patients | 7 | 9.88 | 13.42 | 1.82–36.93 |

Beyond AADC deficiency, elevated levels of this compound are also observed in the plasma and CSF of Parkinson's disease patients undergoing L-DOPA therapy. wikipedia.org Research suggests a correlation between higher this compound levels and the development of motor complications, such as dyskinesia, in these patients. nih.gov This has led to investigations into its potential as a biomarker to monitor treatment response and predict the onset of motor fluctuations. nih.gov Additionally, untargeted metabolomics studies have identified this compound as a potential prognostic biomarker in high-risk neuroblastoma, where its higher expression is associated with a poorer prognosis. nih.govresearchgate.net

Therapeutic Potential Beyond Parkinson's Disease

While much of the research on this compound has focused on its role as a metabolite in L-DOPA therapy for Parkinson's disease and as a diagnostic biomarker, there is emerging interest in its potential therapeutic applications in other contexts. Some studies have suggested that this compound may possess certain antidepressant and neuroprotective activities. medchemexpress.com

Conversely, a significant body of research highlights the detrimental effects of this compound, particularly its contribution to the side effects of long-term L-DOPA therapy in Parkinson's disease. nih.gov The accumulation of this metabolite has been linked to motor complications. researchgate.net It has been shown to impair locomotor activity and decrease the dopamine turnover rate in animal models. nih.gov Furthermore, studies have indicated that this compound can induce oxidative stress and has the potential to damage neuronal cells. nih.govresearchgate.net It may also potentiate the toxicity of L-DOPA itself. nih.gov

Interestingly, a related compound, methyldopa (B1676449), which is an alpha-2 adrenergic agonist, is used as an antihypertensive medication. drugbank.comnih.gov Its mechanism of action involves the central nervous system to lower blood pressure. ahajournals.org While structurally related, the therapeutic actions of methyldopa are distinct from the known biological effects of this compound. The potential for this compound to be therapeutically beneficial remains an area of active investigation, with current evidence suggesting a more complex and potentially detrimental role in the context of neurodegenerative diseases.

Integration with Multi-Omics Data for Systems Biology Approaches

The role of this compound is being further elucidated through its integration with multi-omics data in systems biology approaches. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been particularly instrumental in highlighting the significance of this compound in various disease states.

In Parkinson's disease research, metabolomics studies have consistently identified this compound as a significantly altered metabolite in patients undergoing L-DOPA therapy. mdpi.comnih.gov For instance, a strong inverse relationship has been found between the levels of cysteinyl-glycine and this compound, suggesting interconnected pathways related to glutathione (B108866) metabolism and oxidative stress. mdpi.com By analyzing the metabolome, researchers can gain a more comprehensive understanding of the biochemical perturbations that occur in Parkinson's disease and how they are influenced by treatment.

Similarly, in the field of oncology, untargeted liquid chromatography-high-resolution mass spectrometry (LC-HRMS) based plasma metabolomics has identified this compound as a novel biomarker for poor prognosis in high-risk neuroblastoma. nih.govresearchgate.net These studies analyze the differences in metabolomic profiles between patient groups to identify significant metabolites. nih.gov The integration of this metabolomic data with clinical and other biological data, such as genomics and proteomics, can provide a more holistic view of the disease, potentially leading to more personalized treatment strategies. This systems biology approach allows for the identification of key nodes and pathways, like the L-DOPA degradation pathway where this compound is a key player, that are critical to disease pathogenesis and progression. nih.gov

Chemoenzymatic and Biocatalytic Synthesis Enhancements

While this compound is a metabolite and not typically synthesized as a primary therapeutic agent, the methods for producing its precursor, L-DOPA, are of significant interest and have seen considerable advancements through chemoenzymatic and biocatalytic approaches. These methods offer more environmentally friendly and efficient alternatives to traditional chemical synthesis. researchgate.net